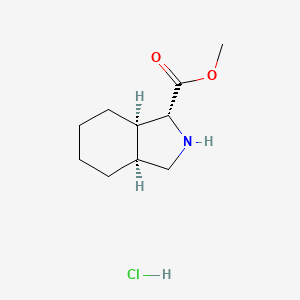
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide, commonly known as EMCP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. EMCP has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of EMCP is not fully understood. However, studies have suggested that EMCP exerts its pharmacological effects by binding to specific receptors in the body. EMCP has been shown to bind to the mu-opioid receptor, which is involved in pain regulation. EMCP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
EMCP has been found to possess several biochemical and physiological effects. EMCP has been shown to reduce pain and inflammation in animal models. EMCP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EMCP has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
EMCP has several advantages for lab experiments. EMCP is a stable compound that can be easily synthesized and purified. EMCP has been extensively studied, and its pharmacological effects are well-characterized. However, EMCP has some limitations for lab experiments. EMCP is a cyclic peptide that may be difficult to modify for specific applications. EMCP also has limited solubility in aqueous solutions, which may limit its use in some experiments.
Future Directions
There are several future directions for research on EMCP. One area of research is the development of EMCP derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of EMCP. Understanding the mechanism of action of EMCP could lead to the development of more effective drugs for pain and inflammation. Additionally, further studies are needed to determine the safety and efficacy of EMCP in humans. Clinical trials are needed to evaluate the potential therapeutic applications of EMCP in humans.
Conclusion:
In conclusion, EMCP is a cyclic peptide with promising pharmacological properties. EMCP has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. The mechanism of action of EMCP is not fully understood, but studies have suggested that EMCP exerts its pharmacological effects by binding to specific receptors in the body. EMCP has several advantages for lab experiments, including stability and well-characterized pharmacological effects. However, EMCP also has some limitations, including limited solubility and difficulty in modification. Future research on EMCP could lead to the development of more effective drugs for pain and inflammation.
Synthesis Methods
EMCP is synthesized through a series of chemical reactions involving cyclization of a linear peptide precursor. The synthesis of EMCP is a complex process that requires expertise in synthetic organic chemistry. The synthesis method involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain the desired product. The purity of the final product is critical for its use in scientific research.
Scientific Research Applications
EMCP has been extensively studied for its potential therapeutic applications. The anti-inflammatory and analgesic effects of EMCP make it a promising candidate for the treatment of chronic pain and inflammation. EMCP has also been found to possess antitumor effects and has been studied for its potential use in cancer treatment. EMCP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-16-8-9-17(13(19)12(16)18)14(20)15-11-6-4-10(2)5-7-11/h11H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDJVLTGARIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)



![N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2639878.png)

![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)
![2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide](/img/structure/B2639883.png)




![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)